molecular formula C11H23Br B14008062 5-Bromoundecane CAS No. 5447-45-0

5-Bromoundecane

Cat. No.: B14008062
CAS No.: 5447-45-0
M. Wt: 235.20 g/mol
InChI Key: IIUMAVGDCSJZGR-UHFFFAOYSA-N
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Description

5-Bromoundecane: is an organic compound with the molecular formula C₁₁H₂₃Br . It is a brominated alkane, specifically a bromoalkane, where a bromine atom is attached to the fifth carbon of an undecane chain. This compound is known for its use in organic synthesis, particularly in the preparation of Grignard reagents and other organometallic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromoundecane can be synthesized through the bromination of undecane. The reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the undecane, forming a carbon radical that subsequently reacts with another bromine molecule to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in large quantities requires careful handling and safety measures due to its corrosive and toxic nature .

Chemical Reactions Analysis

Types of Reactions: 5-Bromoundecane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium cyanide (NaCN), potassium hydroxide (KOH), dimethyl sulfoxide (DMSO).

    Elimination Reactions: Potassium tert-butoxide (t-BuOK), ethanol.

    Grignard Reagent Formation: Magnesium (Mg), anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: 5-cyanoundecane, 5-hydroxyundecane.

    Elimination Reactions: Undecene.

    Grignard Reagent Formation: 5-undecylmagnesium bromide.

Scientific Research Applications

Chemistry: 5-Bromoundecane is widely used in organic synthesis as an intermediate for the preparation of various compounds. It is particularly useful in the formation of Grignard reagents, which are essential for carbon-carbon bond formation in organic chemistry .

Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function. It is also used in the synthesis of bioactive molecules and pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its reactivity makes it a valuable building block for various chemical processes .

Mechanism of Action

The mechanism of action of 5-bromoundecane primarily involves its reactivity as a bromoalkane. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. In the formation of Grignard reagents, the bromine atom is replaced by a magnesium atom, forming a highly reactive organomagnesium compound that can participate in various carbon-carbon bond-forming reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific position of the bromine atom on the fifth carbon, which can influence the regioselectivity and outcome of chemical reactions. This makes it a valuable compound for specific synthetic applications where the position of the bromine atom is crucial .

Properties

CAS No.

5447-45-0

Molecular Formula

C11H23Br

Molecular Weight

235.20 g/mol

IUPAC Name

5-bromoundecane

InChI

InChI=1S/C11H23Br/c1-3-5-7-8-10-11(12)9-6-4-2/h11H,3-10H2,1-2H3

InChI Key

IIUMAVGDCSJZGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)Br

Origin of Product

United States

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